Home > Products > Screening Compounds P137811 > APJ receptor agonist 1
APJ receptor agonist 1 -

APJ receptor agonist 1

Catalog Number: EVT-10951006
CAS Number:
Molecular Formula: C31H26ClN3O3
Molecular Weight: 524.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Apelin receptor agonist 1 is a small molecule that acts as an agonist for the apelin receptor, also known as the APJ receptor. This receptor plays a significant role in various physiological processes, particularly in cardiovascular regulation, fluid homeostasis, and metabolic functions. The apelin receptor is part of the G-protein-coupled receptor family and has been implicated in the pathogenesis of several cardiovascular diseases, including hypertension and heart failure. The development of selective agonists for this receptor is crucial for potential therapeutic applications in treating these conditions.

Source

The discovery of apelin receptor agonist 1 stems from high-throughput screening of chemical libraries aimed at identifying compounds that selectively activate the APJ receptor. Initial studies focused on non-peptide small molecules, which exhibited significant binding affinity and functional activity against the APJ receptor while demonstrating selectivity over other related receptors, such as the angiotensin 1 receptor.

Classification

Apelin receptor agonist 1 can be classified under small molecule pharmacological agents targeting G-protein-coupled receptors. It falls within the category of cardiovascular agents due to its potential therapeutic implications in treating heart-related conditions.

Synthesis Analysis

Methods

The synthesis of apelin receptor agonist 1 involves multiple steps, utilizing various organic synthesis techniques. Key methodologies include:

  • High-Throughput Screening (HTS): A library of approximately 330,600 compounds was screened to identify potential APJ agonists.
  • Structure-Activity Relationship (SAR) Studies: These studies were conducted to optimize the chemical structure of lead compounds for improved potency and selectivity.

Technical Details

One notable synthetic route involves the use of a quinone oxime sulfonate scaffold. For example, a compound derived from this scaffold demonstrated selective activity against the APJ receptor with a functional EC50 value around 3.7 μM. The synthetic pathway typically includes:

  1. Formation of Intermediate Compounds: Using reagents like benzenesulfonyl chloride and pyridine.
  2. Purification: The reaction mixture is purified using liquid-liquid extraction techniques.
  3. Characterization: Compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of apelin receptor agonist 1 features a complex arrangement that includes several functional groups conducive to receptor binding and activation. For instance, one identified compound has the following structural components:

  • A pyrazole core
  • Aliphatic chains
  • Aromatic substituents

Data

Key structural data include:

  • Molecular formula: C₁₈H₂₄N₄O₃S
  • Molecular weight: Approximately 372.47 g/mol
  • Specific stereochemistry that enhances binding affinity to the APJ receptor.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing apelin receptor agonist 1 primarily focus on forming key bonds between functional groups that facilitate receptor interaction.

Technical Details

Reactions often include:

For example, reactions involving coupling agents like N,N'-carbonyldiimidazole may be employed to facilitate amide bond formation.

Mechanism of Action

Process

Apelin receptor agonist 1 activates the APJ receptor by binding to its extracellular domain, triggering conformational changes that initiate intracellular signaling cascades. This process typically involves:

  1. G-Protein Activation: Upon binding, the receptor undergoes a conformational change that activates associated G-proteins.
  2. Second Messenger Production: This activation leads to an increase in intracellular calcium levels and cyclic adenosine monophosphate production, which mediates various physiological responses.

Data

Studies have shown that apelin receptor agonists can significantly enhance vasodilation and improve cardiac contractility through these signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

Apelin receptor agonist 1 exhibits several notable physical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Demonstrates stability under physiological conditions, making it suitable for in vivo applications.

Chemical Properties

Chemical properties include:

  • pKa values indicating acidic or basic nature.
  • Reactivity profiles with specific reagents that can be leveraged during synthetic processes.

Relevant data suggest favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles suitable for oral bioavailability.

Applications

Scientific Uses

Apelin receptor agonist 1 has significant potential applications in scientific research and therapeutic development:

  • Cardiovascular Research: Investigating its role in regulating blood pressure and heart function.
  • Metabolic Disorders: Exploring its effects on insulin sensitivity and glucose metabolism.
  • Drug Development: Serving as a lead compound for developing new treatments for heart failure and other cardiovascular diseases.
Introduction to the APJ Receptor System and Therapeutic Relevance

Physiological Roles of the Apelin Receptor in Cardiovascular and Metabolic Homeostasis

The apelin receptor (commonly designated APJ or APLNR) is a class A G protein-coupled receptor initially discovered due to its structural homology (31% overall; 54% in transmembrane domains) with the angiotensin II type 1 receptor. Despite this similarity, it does not bind angiotensin peptides. Instead, it serves as the endogenous receptor for two distinct peptide families: apelin and Elabela/Toddler [2] [9]. This receptor system is expressed ubiquitously, with high density in the cardiovascular system (cardiomyocytes, endothelial cells, vascular smooth muscle), central nervous system (hypothalamic nuclei, brainstem), kidneys, and adipose tissue [1] [8] [9].

Activation of the apelin receptor by its ligands initiates multifaceted signaling cascades primarily through Gα~i~ coupling, leading to inhibition of adenylate cyclase and reduced cyclic adenosine monophosphate production. Additionally, it triggers Gα~q~-mediated phospholipase C activation, extracellular signal-regulated kinase phosphorylation, and β-arrestin recruitment [2] [3]. These pathways underpin critical physiological functions:

  • Cardiovascular Regulation: Apelin receptor agonism induces potent endothelium-dependent vasodilation via nitric oxide release, reducing systemic vascular resistance and arterial blood pressure. Concurrently, it exerts positive inotropic effects on cardiac muscle, enhancing contractility and cardiac output without provoking pathological hypertrophy [2] [9].
  • Fluid and Electrolyte Homeostasis: Within the hypothalamus, apelin receptor activation antagonizes vasopressin neuron activity, promoting aquaresis (water excretion without electrolyte loss). This positions it as a counter-regulatory mechanism to the renin-angiotensin-aldosterone system [8].
  • Metabolic Balance: The receptor modulates insulin sensitivity, glucose uptake in adipocytes and skeletal muscle, and lipid metabolism. It also influences adipogenesis and energy expenditure, suggesting integrative roles in metabolic health [8].

Table 1: Key Physiological Functions of the Apelin Receptor System

Organ SystemPrimary FunctionsSignaling Pathways Involved
CardiovascularVasodilation, Positive Inotropy, AngiogenesisGα~i~/NO, Gα~q~/PLC, PI3K/Akt
Renal/EndocrineAquaretic Effects, Suppression of Vasopressin Releaseβ-Arrestin, ERK1/2
MetabolicInsulin Sensitization, Glucose Uptake, Adipokine ModulationAMPK, Akt/AS160

Pathophysiological Implications of Apelin Receptor Dysregulation in Disease States

Dysregulation of the apelin receptor axis is increasingly implicated in the pathogenesis and progression of major cardiometabolic and neurological disorders:

  • Heart Failure: Myocardial apelin expression diminishes significantly in ischemic and non-ischemic heart failure models. This loss correlates with impaired contractile reserve, reduced ejection fraction, and maladaptive cardiac remodeling. Plasma apelin levels inversely correlate with disease severity and mortality risk in heart failure patients, suggesting its role as a compensatory mechanism [4] [9].
  • Hypertension and Vascular Dysfunction: Downregulation of vascular apelin receptor expression contributes to endothelial dysfunction, impaired vasorelaxation, and increased peripheral resistance. Central nervous system apelin receptor overactivity in brainstem nuclei (e.g., rostral ventrolateral medulla) may paradoxically elevate sympathetic tone and blood pressure, highlighting context-dependent actions [2] [8].
  • Metabolic Syndrome and Diabetes: Reduced apelin levels are observed in insulin-resistant states and type 2 diabetes. Experimental apelin receptor deficiency exacerbates glucose intolerance, dyslipidemia, and adipose tissue inflammation, while receptor agonism enhances glucose utilization and insulin sensitivity [8].
  • Neurodegenerative Conditions: In cerebral ischemia, apelin receptor activation confers neuroprotection by reducing excitotoxicity, oxidative stress, and blood-brain barrier disruption. Its downregulation in Parkinson’s and Alzheimer’s disease models suggests potential roles in neuronal survival and proteostasis [5].
  • Developmental and Oncological Processes: Embryonic deletion of the apelin receptor or Elabela causes severe cardiovascular developmental defects. While not a primary oncogene, receptor overexpression in some cancers may facilitate tumor angiogenesis [4].

Table 2: Apelin Receptor Dysregulation in Human Disease States

Disease CategoryObserved Molecular/Pathological ChangesFunctional Consequences
Chronic Heart Failure↓ Myocardial apelin expression; ↑ Plasma NT-proBNPImpaired contractility; Fibrosis
Pulmonary Arterial Hypertension↓ Endothelial APJ expression; ↑ ET-1Vasoconstriction; Vascular remodeling
Type 2 Diabetes↓ Plasma apelin-12/-36; ↑ Insulin resistanceHyperglycemia; Dyslipidemia
Ischemic StrokeTransient ↑ APJ expression post-infarctVariable neuroprotection

Rationale for Small-Molecule Apelin Receptor Agonist Development

Native apelin peptides (e.g., [Pyr¹]-apelin-13, apelin-17) and Elabela isoforms exhibit profound pharmacokinetic limitations that hinder therapeutic utility:

  • Extreme Plasma Instability: Peptides undergo rapid enzymatic degradation by angiotensin-converting enzyme 2, neprilysin, kallikrein, and prolyl carboxypeptidase. For example, [Pyr¹]-apelin-13 has a half-life of <5 minutes in vivo, necessitating continuous infusion for efficacy studies [4] [9].
  • Poor Bioavailability: Peptides exhibit negligible oral absorption due to first-pass metabolism and susceptibility to gastrointestinal proteases [1] [6].
  • Receptor Signaling Bias: Longer isoforms (e.g., apelin-36) preferentially activate G protein pathways, while shorter isoforms (e.g., [Pyr¹]-apelin-13) engage both G proteins and β-arrestin. This complicates predicting physiological outcomes [3] [4].

These limitations catalyzed efforts to develop non-peptidic small-molecule agonists targeting the apelin receptor. Key advantages include:

  • Metabolic Stability and Oral Bioavailability: Synthetic compounds resist enzymatic degradation and possess physicochemical properties (e.g., lower molecular weight, balanced lipophilicity) enabling oral dosing. ML233 (CID 46905036), the first reported small-molecule agonist, showed stability >48 hours in vitro in stability-optimized buffers [1].
  • Receptor Subtype Selectivity: Rigorous screening ensures minimal cross-reactivity with related receptors (e.g., angiotensin II type 1 receptor). ML233 demonstrated >21-fold selectivity over angiotensin II type 1 receptor in functional assays [1].
  • Signaling Pathway Precision: Structural modifications can engender biased agonism. Mutagenesis studies reveal extracellular loop residues (e.g., Cys281 in ECL3) critically influence G protein versus β-arrestin coupling. Small molecules can be engineered to preferentially activate cardioprotective Gα~i~/Akt pathways over β-arrestin-mediated internalization [3] [6].
  • Tissue Penetration: Smaller molecular size facilitates distribution into target tissues like myocardium and brain parenchyma, overcoming a key hurdle for peptide therapeutics [6].

Notably, compounds like Azelaprag and BMS-986224 exemplify advanced agonists with sub-nanomolar potency (EC~50~ = 0.32 nM and K~d~ = 0.3 nM, respectively) and favorable pharmacokinetics. In vivo, these agents replicate beneficial apelin actions—increased cardiac output, reduced afterload, enhanced renal perfusion—without inducing tachycardia or hypertrophy in preclinical heart failure models [6] [7]. Their development signifies a strategic shift from peptide replacement to targeted receptor modulation, offering promise for chronic oral therapy in prevalent cardiometabolic diseases.

Properties

Product Name

APJ receptor agonist 1

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)-6-chlorophenyl]-5-[[(1R)-1-phenylbutyl]carbamoyl]benzoic acid

Molecular Formula

C31H26ClN3O3

Molecular Weight

524.0 g/mol

InChI

InChI=1S/C31H26ClN3O3/c1-2-9-25(19-10-4-3-5-11-19)35-30(36)20-16-17-21(23(18-20)31(37)38)28-22(12-8-13-24(28)32)29-33-26-14-6-7-15-27(26)34-29/h3-8,10-18,25H,2,9H2,1H3,(H,33,34)(H,35,36)(H,37,38)/t25-/m1/s1

InChI Key

KCWRZNXFHSFVKD-RUZDIDTESA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.